6-bromo-3-(propan-2-yl)quinolin-2-amine
Description
6-Bromo-3-(propan-2-yl)quinolin-2-amine is a brominated quinoline derivative featuring a 2-amine group, a bromine substituent at position 6, and an isopropyl group at position 3. Quinoline derivatives are widely studied for their roles in medicinal chemistry, catalysis, and material science due to their aromatic stability and tunable electronic properties .
Properties
CAS No. |
1343062-33-8 |
|---|---|
Molecular Formula |
C12H13BrN2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
6-bromo-3-propan-2-ylquinolin-2-amine |
InChI |
InChI=1S/C12H13BrN2/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
UBXFYPCFXCADEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C2C=CC(=CC2=C1)Br)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(propan-2-yl)quinolin-2-amine typically involves the bromination of 3-(propan-2-yl)quinolin-2-amine. One common method is to treat 3-(propan-2-yl)quinolin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for 6-bromo-3-(propan-2-yl)quinolin-2-amine are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(propan-2-yl)quinolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity :
6-Bromo-3-(propan-2-yl)quinolin-2-amine has been identified as a precursor or active ingredient in the development of new antimicrobial agents. Quinoline derivatives are known for their antibacterial and antifungal properties, making them valuable in combating infections caused by resistant strains of bacteria and fungi .
Anticancer Research :
The compound's structural similarity to other known anticancer agents suggests potential applications in cancer treatment. Research indicates that quinoline derivatives can inhibit tumor growth through various mechanisms, including interference with DNA replication and modulation of cell signaling pathways.
Recent studies have evaluated the biological activity of synthesized derivatives related to 6-bromo-3-(propan-2-yl)quinolin-2-amine:
| Compound | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| 8a | Antitubercular | 9.2 | |
| 8h | Antitubercular | 106.4 | |
| 8m | Antibacterial | Varies |
These studies indicate that variations in substitution patterns significantly influence the biological activity of these compounds against various pathogens.
Case Study 1: Antimycobacterial Activity
A series of derivatives based on quinoline structures were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited moderate to good antitubercular activity, suggesting that structural modifications can enhance potency .
Case Study 2: Antibacterial Screening
Another study screened several quinoline derivatives for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings highlighted specific substitutions that improved inhibition zones, indicating the potential for developing effective antibacterial agents from this class of compounds.
Mechanism of Action
The mechanism of action of 6-bromo-3-(propan-2-yl)quinolin-2-amine is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the quinoline ring system may contribute to the compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological targets .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs are compared below based on substituent positions, molecular features, and synthesis methodologies.
Table 1: Structural Comparison of Quinoline Derivatives
Physical and Chemical Properties
- Melting Points: Benzotriazole derivatives (e.g., ) exhibit high thermal stability (MP > 300°C) due to aromatic stacking . Methyl and isopropyl groups increase hydrophobicity, impacting solubility. For example, 6-bromo-3-methylquinolin-2-amine is likely less soluble in polar solvents than its hydroxylated analogs .
- Spectroscopic Data: ¹H-NMR: Quinoline protons in show downfield shifts (δ 8.54 ppm for H-4) due to electron-withdrawing bromine . ¹³C-NMR: Carbon adjacent to bromine (e.g., C-6 in ) resonates at δ 126–137 ppm .
Biological Activity
6-Bromo-3-(propan-2-yl)quinolin-2-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position and an isopropyl group at the 3-position of the quinoline ring, which may influence its biological properties. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various quinoline derivatives, including 6-bromo-3-(propan-2-yl)quinolin-2-amine. The compound has shown promising results against several bacterial strains.
Minimum Inhibitory Concentration (MIC) Values :
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-Bromo-3-(propan-2-yl)quinolin-2-amine | Escherichia coli | 50 |
| Staphylococcus aureus | 75 | |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Antitubercular Activity
In a study assessing antitubercular activity, derivatives of quinoline compounds were evaluated using the microplate Alamar Blue assay. The results indicated that compounds with similar structures to 6-bromo-3-(propan-2-yl)quinolin-2-amine had varying degrees of effectiveness:
| Compound | MIC (µM) | Comparison Drug |
|---|---|---|
| 6-bromo derivative | 21.2 | Pyrazinamide |
| Other derivatives | 9.2 - 106.4 | Isoniazid |
The compound exhibited significant antitubercular activity, comparable to established drugs like isoniazid and pyrazinamide .
Study on Anticancer Properties
A recent investigation focused on the anticancer properties of quinoline derivatives, including 6-bromo-3-(propan-2-yl)quinolin-2-amine. It was found that this compound demonstrated potent antiproliferative effects against various cancer cell lines.
Cell Line Sensitivity :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
The IC50 values indicate that the compound is effective in inhibiting cell proliferation in these cancer models, suggesting its potential as a lead compound for further development in anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of 6-bromo-3-(propan-2-yl)quinolin-2-amine can be attributed to its structural features. The presence of the bromine atom and the isopropyl group appears to enhance its interaction with biological targets, contributing to its antimicrobial and anticancer activities. SAR studies have shown that modifications at these positions can significantly affect potency and selectivity, indicating avenues for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
